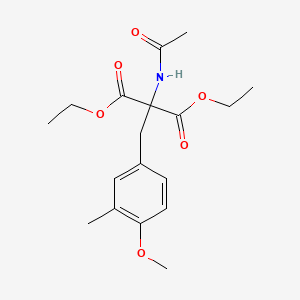

Diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate

Description

BenchChem offers high-quality Diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-acetamido-2-[(4-methoxy-3-methylphenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-6-24-16(21)18(19-13(4)20,17(22)25-7-2)11-14-8-9-15(23-5)12(3)10-14/h8-10H,6-7,11H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYIFTWHUKIGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)OC)C)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291779 | |

| Record name | diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93902-19-3 | |

| Record name | NSC77954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate is a compound of interest due to its potential biological activities, including antioxidant, antibacterial, and antifungal properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate is characterized by its unique structure, which includes an acetylamino group and a methoxy-substituted aromatic ring. The molecular formula is , with a molecular weight of approximately 273.28 g/mol.

Biological Activity Overview

1. Antioxidant Activity

Research indicates that diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. The compound's effectiveness was assessed using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicate a broad-spectrum antibacterial effect.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Study: A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

3. Antifungal Activity

In addition to antibacterial properties, diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 60 |

| Aspergillus niger | 80 |

The proposed mechanism for the biological activity of diethyl(acetylamino)(4-methoxy-3-methylbenzyl)propanedioate involves the inhibition of key enzymes responsible for cell wall synthesis in bacteria and fungi. Additionally, the antioxidant properties may stem from its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.